Sabadine
Description
Sabadine is a steroidal alkaloid primarily isolated from Schoenocaulon officinale (sabadilla plant), historically used as a botanical insecticide due to its neurotoxic properties . Structurally, it belongs to the cevane group of alkaloids, characterized by a complex tetracyclic steroidal backbone with specific hydroxyl and ester functional groups. This compound’s insecticidal activity arises from its ability to modulate voltage-gated sodium channels in insect nervous systems, leading to paralysis and death . While its commercial use has declined in favor of synthetic pesticides, this compound remains a subject of interest in natural product chemistry and comparative pharmacological studies.
Properties
CAS No. |
124-80-1 |
|---|---|
Molecular Formula |
C29H47NO8 |
Molecular Weight |
537.7 g/mol |
IUPAC Name |
[(1R,2S,6S,9S,10R,11S,12S,14R,15R,18S,19S,20S,23R,24S)-1,10,11,12,14,19-hexahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-20-yl] acetate |
InChI |
InChI=1S/C29H47NO8/c1-15-5-8-22-26(4,34)29(37)21(14-30(22)13-15)28(36)11-19-17(27(28,35)12-23(29)32)6-7-18-24(33)20(38-16(2)31)9-10-25(18,19)3/h15,17-24,32-37H,5-14H2,1-4H3/t15-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26+,27+,28+,29-/m0/s1 |
InChI Key |
IJZIXCZIZHENJV-ONCBQHFTSA-N |
SMILES |
CC1CCC2C(C3(C(CC4(C5CCC6C(C(CCC6(C5CC4(C3CN2C1)O)C)OC(=O)C)O)O)O)O)(C)O |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@]3([C@H](C[C@]4([C@@H]5CC[C@@H]6[C@@H]([C@H](CC[C@@]6([C@H]5C[C@]4([C@@H]3CN2C1)O)C)OC(=O)C)O)O)O)O)(C)O |
Canonical SMILES |
CC1CCC2C(C3(C(CC4(C5CCC6C(C(CCC6(C5CC4(C3CN2C1)O)C)OC(=O)C)O)O)O)O)(C)O |
Appearance |
Solid powder |
Other CAS No. |
124-80-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sabadine; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Functional Comparison
Key Findings :
- This compound exhibits lower mammalian toxicity compared to cevadine and veratridine due to its reduced binding affinity to mammalian sodium channels .
- The absence of the C4 methoxy group in this compound correlates with its weaker insecticidal activity compared to cevadine and veratridine .
Analytical Techniques for Differentiation
Advanced analytical methods are critical for distinguishing this compound from structurally similar compounds. Recent studies highlight:
- High-Resolution Mass Spectrometry (HRMS) : this compound (m/z 600.3201 [M+H]⁺) can be differentiated from cevadine (m/z 616.3150 [M+H]⁺) and veratridine (m/z 706.3489 [M+H]⁺) based on exact mass and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : The C4 methoxy group in cevadine (δ 3.32 ppm) and veratridine (δ 3.35 ppm) is absent in this compound, confirmed via ¹H-NMR .
- Chromatographic Separation : Reverse-phase HPLC with UV detection (λ = 210 nm) resolves this compound (retention time: 12.3 min) from cevadine (14.1 min) and veratridine (16.8 min) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
